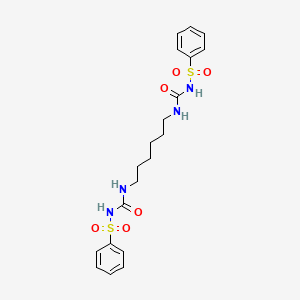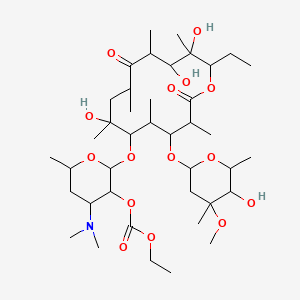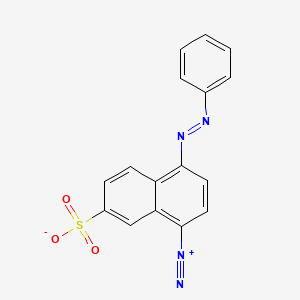
Calcium nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium nonanoate, also known as calcium pelargonate, is a calcium salt of nonanoic acid. It is an anionic surfactant with the molecular formula C18H34CaO4. This compound is known for its excellent emulsifying, dispersing, lubricating, and solubilizing abilities . It is commonly used in various industrial applications, including as a lubricant and emulsifying agent.
Métodos De Preparación
Calcium nonanoate can be synthesized through a reaction between nonanoic acid and calcium carbonate. The process involves mixing nonanoic acid with calcium carbonate and adding water to the mixture. The reaction is carried out under reflux conditions, followed by filtration and drying to obtain the final product . This method is relatively simple and efficient, making it suitable for industrial production.
Análisis De Reacciones Químicas
Calcium nonanoate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form calcium carbonate and other by-products.
Reduction: This compound can be reduced under specific conditions, although this reaction is less common.
Substitution: this compound can undergo substitution reactions, where the nonanoate group is replaced by other functional groups.
Precipitation: Calcium ions can be precipitated by various anions, such as carbonate, phosphate, and sulfate ions.
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Calcium nonanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: this compound is used in studies related to calcium signaling and homeostasis.
Medicine: This compound is explored for its potential use in drug delivery systems and cancer therapy.
Mecanismo De Acción
The mechanism of action of calcium nonanoate involves its interaction with calcium ions and other molecular targets. Calcium plays a crucial role in various cellular processes, including signal transduction pathways, muscle contractions, and bone health . This compound can influence these processes by modulating calcium levels and interactions within cells.
Comparación Con Compuestos Similares
Calcium nonanoate can be compared with other calcium salts of fatty acids, such as calcium octanoate and calcium decanoate. These compounds share similar properties, such as emulsifying and lubricating abilities. this compound is unique due to its specific molecular structure and the length of its carbon chain, which influences its solubility and reactivity .
Similar compounds include:
- Calcium octanoate
- Calcium decanoate
- Calcium stearate
These compounds are used in similar applications but may differ in their specific properties and effectiveness.
Propiedades
Número CAS |
29813-38-5 |
|---|---|
Fórmula molecular |
C18H34CaO4 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
calcium;nonanoate |
InChI |
InChI=1S/2C9H18O2.Ca/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |
Clave InChI |
QSSGIYRIEKPVTG-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Ca+2] |
Números CAS relacionados |
112-05-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)













